3-(5-Bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromofuran and phenoxymethyl groups attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Bromofuran Intermediate: The bromofuran moiety can be synthesized by brominating furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling Reaction: The final step involves coupling the bromofuran intermediate with the oxadiazole ring, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.
Oxidation Products: Oxidation can yield furanones or carboxylic acids.
Reduction Products: Reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways or as a ligand in biochemical assays.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- 3-(5-Methylfuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- 3-(5-Nitrofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Comparison
Compared to its analogs, 3-(5-Bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Additionally, the electronic properties of the bromine atom can influence the compound’s behavior in various chemical and biological contexts, making it distinct from its chloro, methyl, and nitro counterparts.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-11-7-6-10(18-11)13-15-12(19-16-13)8-17-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPAZLKSOAFTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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